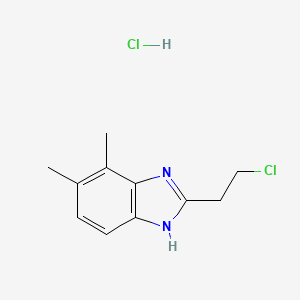

2-(2-氯乙基)-6,7-二甲基-1H-苯并咪唑盐酸盐

描述

The compound “2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride” is a type of organic compound. Organic compounds with the bis(2-chloroethyl)amino functional group are known as nitrogen mustards . They were originally produced as chemical warfare agents but were the first chemotherapeutic agents for the treatment of cancer .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as piperazine pharmaceutical intermediates have been synthesized using methods involving reactions with thionyl chloride .科学研究应用

结构研究和抗菌活性

2-氯甲基-1H-苯并咪唑盐酸盐已使用 X 射线晶体学、核磁共振、FT-IR、紫外/可见光和元素分析研究了其结构性质。它通过分子间氢键形成无限链结构。此外,它已过抗菌活性筛选,显示出作为抗菌剂的潜力 (Ghani & Mansour, 2012)。

抗原生动物和抗病毒应用

苯并咪唑衍生物,包括 1H-苯并咪唑,已合成并针对棘阿米巴原虫测试了抗原生动物活性,显示出比标准剂更高的功效 (Kopanska 等人,2004)。类似地,1H-苯并三唑和 1H-苯并咪唑类似物已针对丙型肝炎病毒和其他黄病毒科病毒测试了抗螺旋活性,显示出作为抗病毒剂的潜力 (Bretner 等人,2005)。

细胞毒性和抗癌研究

某些在 2 位取代的苯并咪唑-4,7-二酮已合成并评估了对癌细胞系的细胞毒性,显示出作为生物还原抗癌剂的显着潜力 (Gellis 等人,2008)。

抗结核活性

新型苯并咪唑衍生物已合成并评估了对结核分枝杆菌的抗结核活性。一些衍生物对结核分枝杆菌表现出高活性和选择性,高于真核细胞,表明它们作为抗结核剂的潜力 (Gobis 等人,2015)。

光谱和理论表征

苯并咪唑已合成并使用各种光谱方法表征。密度泛函理论 (DFT) 用于研究它们的分子几何和电子性质,从而深入了解它们的稳定性和反应性 (Gürbüz 等人,2016)。

烷基化和成环反应

苯并咪唑化合物已用作烷基化和成环反应中的起始原料,以生成不同的化学结构。这些反应在合成具有潜在生物活性的新型化合物中具有应用 (Roman, 2013)。

作用机制

Target of Action

The primary target of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an anticancer chemotherapeutic drug .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This compound is an alkylating agent, which means it can transfer an alkyl group to its target . Specifically, it forms covalent bonds with the DNA, which results in the formation of cross-links. These cross-links prevent the DNA from being separated for synthesis or transcription, thereby inhibiting cell replication .

Biochemical Pathways

The biochemical pathways affected by mechlorethamine primarily involve DNA synthesis and replication. By crosslinking DNA strands, mechlorethamine disrupts the normal function of the DNA molecule, preventing it from serving as a template for replication and transcription . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Mechlorethamine has a biological half-life of less than 1 minute . This means it is rapidly metabolized and eliminated from the body. Approximately 50% of the drug is excreted through the kidneys . These pharmacokinetic properties influence the bioavailability of the drug, which is an important factor in its therapeutic efficacy .

Result of Action

The molecular and cellular effects of mechlorethamine’s action primarily involve the induction of cell death in cancer cells. By crosslinking DNA strands and preventing their separation for synthesis or transcription, mechlorethamine inhibits cell replication . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action of mechlorethamine can be influenced by various environmental factors. For example, the pH of the environment can significantly affect the rate of mechlorethamine hydrolysis . The rate constant was significantly increased from a neutral environment to the pH of 12.5, reaching 500% of the original value using alkalisation . Furthermore, the concentrated solutions hydrolysed more slowly as a result of hydrochloric acid release as the acid lowered the pH value of the environment .

属性

IUPAC Name |

2-(2-chloroethyl)-4,5-dimethyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTKFMOKPHZEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCCl)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | |

CAS RN |

1609406-55-4 | |

| Record name | 1H-Benzimidazole, 2-(2-chloroethyl)-6,7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

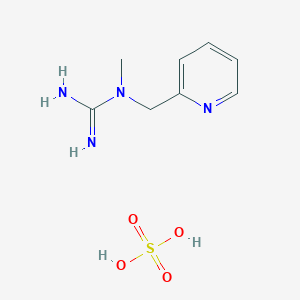

![2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate](/img/structure/B3059979.png)

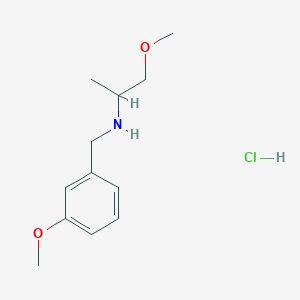

![3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3059980.png)

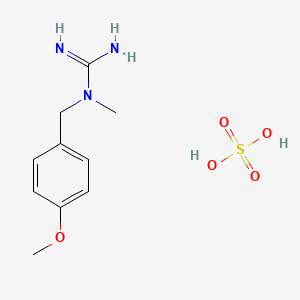

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate](/img/structure/B3059986.png)

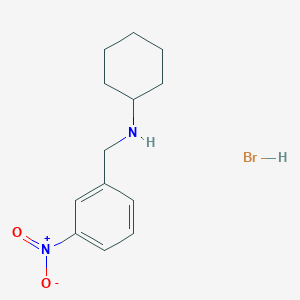

![1-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride](/img/structure/B3059995.png)